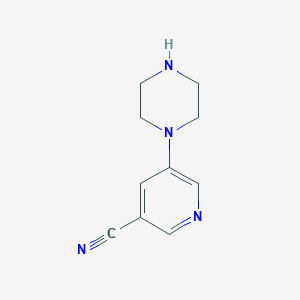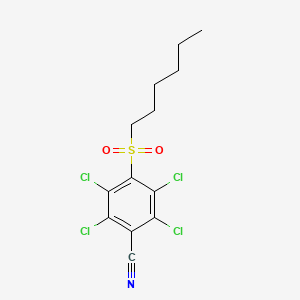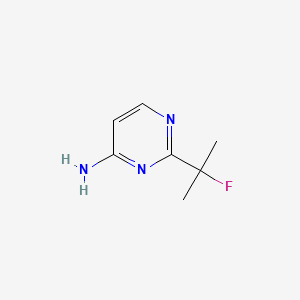![molecular formula C9H11NS B13935462 2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine CAS No. 30434-00-5](/img/structure/B13935462.png)
2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine typically involves cyclization reactions. One common method is the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which yields thieno[3,2-c]pyridine derivatives . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation . The compound’s ability to modulate these pathways underlies its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-d]pyrimidine: Shares a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Thieno[2,3-b]pyridine: Another thienopyridine derivative with a different ring fusion pattern.
6,7-Dihydrothieno[3,2-d]pyrimidine-2,4-diol: A related compound with hydroxyl groups at positions 2 and 4.
Uniqueness: 2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine is unique due to its specific substitution pattern and dihydro configuration, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
30434-00-5 |
|---|---|
Molekularformel |
C9H11NS |
Molekulargewicht |
165.26 g/mol |
IUPAC-Name |
2,4-dimethyl-6,7-dihydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C9H11NS/c1-6-5-8-7(2)10-4-3-9(8)11-6/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
FUPIULCIQSSCHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(S1)CCN=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


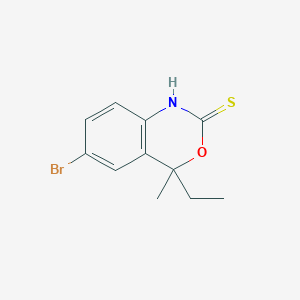

![3-[2-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13935389.png)

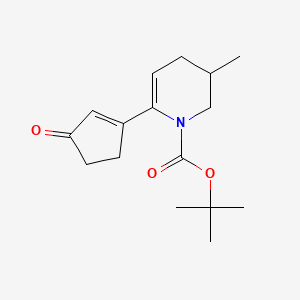
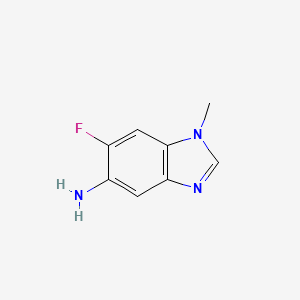

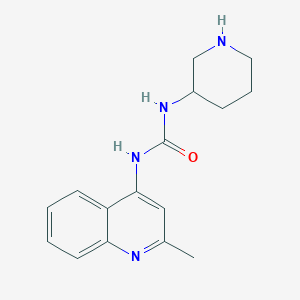
![(5-Fluorobenzo[d]oxazol-2-yl)methanol](/img/structure/B13935430.png)

